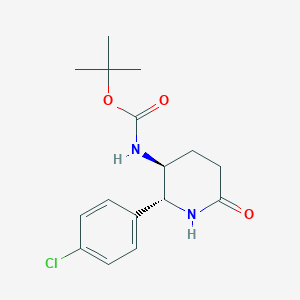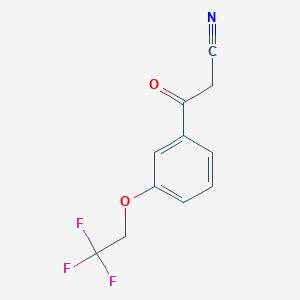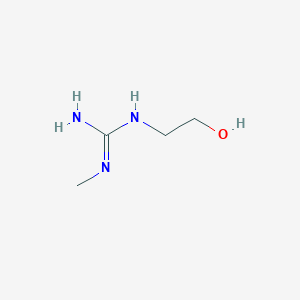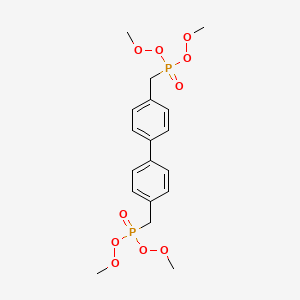
4,4'-Bis-(dimethoxyphosphonomethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl is an organic compound with the chemical formula C18H24O10P2. It is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of two dimethoxyphosphonomethyl groups attached to a biphenyl core, making it a versatile intermediate in chemical reactions .
Méthodes De Préparation
The synthesis of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl typically involves the reaction of dimethoxyphosphonomethyl chloride with biphenyl under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The dimethoxyphosphonomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .
Applications De Recherche Scientifique
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorescent brighteners and other organic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in chemical reactions .
Comparaison Avec Des Composés Similaires
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis-(diethylphosphonomethyl)biphenyl: This compound has ethyl groups instead of methoxy groups, which can affect its reactivity and applications.
4,4’-Bis-(diethoxyphosphonomethyl)biphenyl: Similar to the above, but with ethoxy groups, leading to different physical and chemical properties.
4,4’-Bis-(diphenylphosphonomethyl)biphenyl: The presence of phenyl groups can significantly alter the compound’s behavior in chemical reactions and its applications .
The uniqueness of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C18H24O10P2 |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
1-[bis(methylperoxy)phosphorylmethyl]-4-[4-[bis(methylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C18H24O10P2/c1-21-25-29(19,26-22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-30(20,27-23-3)28-24-4/h5-12H,13-14H2,1-4H3 |
Clé InChI |
YHWRXXIIQWXQSQ-UHFFFAOYSA-N |
SMILES canonique |
COOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOC)OOC)OOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)

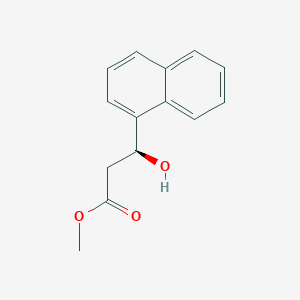

![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
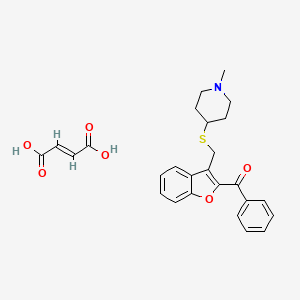

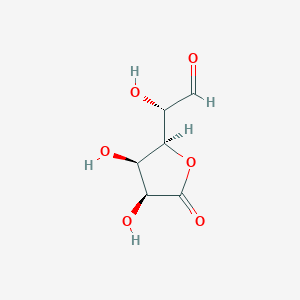
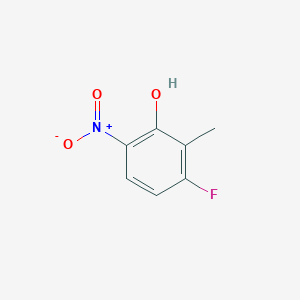
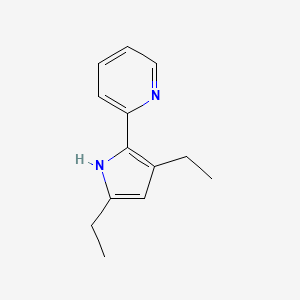
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
